Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride
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Overview
Description
Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a brominated hydroxyphenyl group and an imidazole-thio moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride typically involves multiple steps:
Bromination: The starting material, 2-hydroxyacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-hydroxyacetophenone.
Thioether Formation: The brominated product is then reacted with 2-mercaptoimidazole under basic conditions to form the thioether linkage.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The brominated phenyl ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: 1-(5-bromo-2-oxophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone.
Reduction: 1-(2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone.
Substitution: 1-(5-substituted-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, the compound’s imidazole-thio moiety is of interest due to its potential interactions with biological macromolecules. It can be used in studies involving enzyme inhibition or receptor binding.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. The presence of the imidazole ring suggests possible antifungal or antimicrobial activities, while the brominated phenyl group might contribute to anti-inflammatory effects.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The brominated phenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-: Lacks the bromine atom, which may result in different biological activities.
Ethanone, 1-(5-chloro-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
Ethanone, 1-(5-bromo-2-methoxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-: The methoxy group may influence its solubility and biological properties.
Uniqueness
The presence of both the brominated hydroxyphenyl group and the imidazole-thio moiety makes Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
160518-36-5 |
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Molecular Formula |
C11H12BrClN2O2S |
Molecular Weight |
351.65 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H11BrN2O2S.ClH/c12-7-1-2-9(15)8(5-7)10(16)6-17-11-13-3-4-14-11;/h1-2,5,15H,3-4,6H2,(H,13,14);1H |
InChI Key |
YBLHENQITDHMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCC(=O)C2=C(C=CC(=C2)Br)O.Cl |
Origin of Product |
United States |
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